Mono(5-Methyl-2-hexyl) Phthalate
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Overview
Description
Mono(5-Methyl-2-hexyl) Phthalate is a phthalate ester, a type of compound commonly used as plasticizers in various industrial applications. Phthalates are known for their ability to increase the flexibility, transparency, durability, and longevity of plastics. This compound, in particular, is a metabolite of di(2-ethylhexyl) phthalate (DEHP), which is widely used in the production of polyvinyl chloride (PVC) products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mono(5-Methyl-2-hexyl) Phthalate typically involves the esterification of phthalic anhydride with 5-methyl-2-hexanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion . The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and temperature control to optimize yield and purity. The final product is then subjected to rigorous quality control measures to ensure it meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Mono(5-Methyl-2-hexyl) Phthalate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Scientific Research Applications
Mono(5-Methyl-2-hexyl) Phthalate has several applications in scientific research:
Mechanism of Action
Mono(5-Methyl-2-hexyl) Phthalate exerts its effects through several molecular pathways:
Endocrine Disruption: It can bind to estrogen receptors and peroxisome proliferator-activated receptors (PPARs), leading to altered gene expression and hormonal imbalances.
Oxidative Stress: Induces oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components and disrupt normal cellular functions.
Inflammation: Activates inflammatory pathways, contributing to various health issues, including reproductive toxicity and developmental disorders.
Comparison with Similar Compounds
Mono(5-Methyl-2-hexyl) Phthalate can be compared with other phthalate esters, such as:
Mono(2-ethylhexyl) Phthalate (MEHP): A major metabolite of DEHP, known for its endocrine-disrupting properties and similar health effects.
Mono-n-hexyl Phthalate (MnHexP): Another phthalate metabolite with comparable toxicological profiles.
Mono(2-ethyl-5-hydroxyhexyl) Phthalate (MEHHP): A metabolite of DEHP that promotes cell survival through the tryptophan-kynurenine-AHR pathway.
Conclusion
This compound is a significant compound in the realm of phthalate esters, with various applications in scientific research and industry. Its synthesis, chemical reactions, and mechanisms of action highlight its importance and potential impact on human health and the environment.
Biological Activity
Mono(5-Methyl-2-Hexyl) Phthalate (M5M2HP) is a phthalate ester that has garnered attention due to its potential biological activities and implications for human health. Phthalates are commonly used as plasticizers in various consumer products, which raises concerns about their endocrine-disrupting properties and associated health risks. This article provides a detailed overview of the biological activity of M5M2HP, including its metabolic pathways, toxicological effects, and relevant case studies.
M5M2HP is characterized by its heptyl group and a 5-methyl-2-hexyl substituent attached to the phthalate backbone. Its chemical structure contributes to its interaction with biological systems, particularly in terms of endocrine disruption.
Property | Value |
---|---|
Chemical Formula | C₁₈H₃₄O₄ |
Molecular Weight | 302.46 g/mol |
CAS Number | Not yet assigned |
Metabolism and Excretion
Phthalates undergo extensive metabolism in the human body, primarily through hydrolysis to form monoester metabolites. For M5M2HP, the metabolic pathway involves conversion into various metabolites that can be excreted through urine. The metabolism of phthalates typically involves:
- Hydrolysis : Conversion of phthalate esters into monoesters.
- Conjugation : Formation of glucuronide conjugates for elimination.
- Excretion : Primarily via renal pathways.
Research indicates that the urinary levels of phthalate metabolites can be indicative of exposure levels in the population, with studies showing significant correlations between environmental exposure and urinary concentrations of metabolites like M5M2HP .
Endocrine Disruption
M5M2HP has been identified as an endocrine disruptor, affecting hormone regulation in both animal models and humans. This disruption can lead to various reproductive and developmental issues, particularly in males. Studies have shown that exposure to certain phthalates is linked to:
- Reproductive Toxicity : Alterations in male reproductive development.
- Developmental Issues : Impacts on fetal development leading to potential long-term health effects.
Toxicological Effects
The toxicological profile of M5M2HP includes several adverse effects:
- Hepatic Injury : Prolonged exposure may lead to liver damage and metabolic disorders .
- Obesity and Metabolic Disorders : Associations have been found between phthalate exposure and increased body mass index (BMI) in children .
- Cancer Risk : Some studies suggest a correlation between phthalate exposure and increased risk of cancers, including breast cancer .
Case Studies
Several case studies highlight the biological activity and health implications associated with M5M2HP:
- Study on Urinary Phthalates and Breast Cancer Risk :
- Worker Exposure Assessment :
Properties
Molecular Formula |
C15H20O4 |
---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
2-(5-methylhexan-2-yloxycarbonyl)benzoic acid |
InChI |
InChI=1S/C15H20O4/c1-10(2)8-9-11(3)19-15(18)13-7-5-4-6-12(13)14(16)17/h4-7,10-11H,8-9H2,1-3H3,(H,16,17) |
InChI Key |
RHIBMWKTYMGVAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(C)OC(=O)C1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
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